![molecular formula C14H18N2O3 B179880 tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate CAS No. 179686-66-9](/img/structure/B179880.png)

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

説明

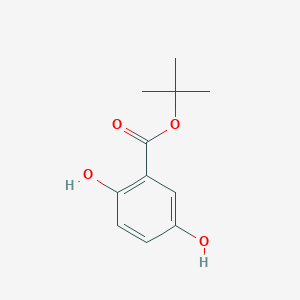

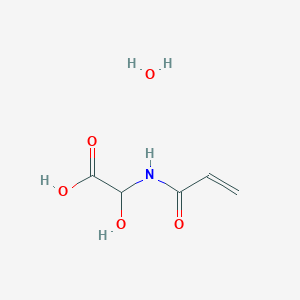

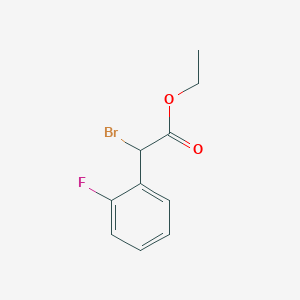

“tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate” is a chemical compound with the molecular formula C16H22N2O3 . It is a derivative of the 1H-benzo[d]imidazole class .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate” consists of a benzodiazepine core with a tert-butyl group and a carboxylate group . The exact 3D conformer and other structural details are not available from the retrieved sources.

Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate” is 290.36 g/mol . Other physical and chemical properties are not available from the retrieved sources.

科学的研究の応用

Antimicrobial Potential

The structural complexity and heterocyclic nature of this compound suggest potential antimicrobial applications. Derivatives of similar structures have been shown to exhibit significant activity against a range of microbial pathogens . The tert-butyl group may enhance membrane permeability, allowing the active moiety to exert its effects more efficiently.

Antihypertensive Activity

Compounds with a benzodiazepine core have been evaluated for their antihypertensive potential. The presence of a 2-oxo group, as in this compound, could be crucial for interacting with biological targets that regulate blood pressure .

作用機序

Target of Action

Similar compounds have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been known to exhibit antitumor activities, suggesting potential cytotoxic effects .

特性

IUPAC Name |

tert-butyl 2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-6-4-5-7-11(10)15-12(17)9-16/h4-7H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEGFNFVTHGYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

amine](/img/structure/B179824.png)